1,4-Diazaspiro[5.5]undecane
Overview
Description
1,4-Diazaspiro[5.5]undecane, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Treatment of Various Health Disorders : Compounds containing 1,9-diazaspiro[5.5]undecane structures show potential in treating obesity, pain, immune system disorders, cell signaling issues, cardiovascular problems, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Respiratory Disease Treatment : Derivatives of 3,9-diazaspiro[5.5]undecane act as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles : Efficient synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, has been achieved using a catalyst-free method. These compounds are important for various pharmaceutical and biological activities (Aggarwal, Vij, & Khurana, 2014).
Antihypertensive Properties : Some 1-oxa-4,9-diazaspiro[5.5]undecane compounds demonstrate significant antihypertensive activity, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Chronic Kidney Disease Treatment : Trisubstituted ureas based on 1-oxa-4,9-diazaspiro[5.5]undecane are potent inhibitors of soluble epoxide hydrolase and serve as orally active agents for treating chronic kidney diseases (Kato et al., 2014).
Photophysical Studies and Synthesis : Diazaspiro compounds have been synthesized for photophysical studies and solvatochromic analysis, providing insights into their behavior in different solvents, which is critical for their application in various scientific fields (Aggarwal & Khurana, 2015).
Future Directions
The future directions for the study of 1,4-Diazaspiro[5.5]undecane could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study suggested that dual MOR agonism and σ1R antagonism may be a useful strategy for obtaining potent and safer analgesics . Another study suggested that the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles could be a future direction .
Mechanism of Action
Target of Action
Similar compounds have been used for the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders .
Mode of Action
The main product of electrolytic oxidation is N-(1-aminocyclohexanecarbonyl)oxamic acid, while the main product of reduction is alcohol .
Biochemical Pathways
The compound’s redox behavior suggests it may influence pathways involving oxidation and reduction reactions .
Pharmacokinetics
The pharmacokinetics of 1,4-Diazaspiro[5Related compounds have been studied for their lipophilic ligand efficiency (lipe), measured lipophilicity (elogd), human liver microsomal incubation (hlm), and passive permeability (papp) in ralph russ canine kidney cells .
Result of Action
The redox behavior of the compound suggests it may induce changes at the molecular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazaspiro[5The compound’s redox behavior suggests that factors affecting redox reactions, such as ph and temperature, may influence its action .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of different dosages of 1,4-Diazaspiro[5.5]undecane in animal models have not been thoroughly studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
1,4-diazaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBIFWHTQJEQQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442655 | |
Record name | 1,4-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180-76-7 | |
Record name | 1,4-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diazaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary chemical reactions that 1,4-Diazaspiro[5.5]undecane-3,5-diones can undergo?
A1: Research indicates that this compound-3,5-diones can undergo both oxidation and reduction reactions. Electrolytic oxidation of these compounds primarily yields N-(1-aminocyclohexanecarbonyl)oxamic acid with a yield of approximately 80% []. On the other hand, reduction predominantly results in the formation of the corresponding alcohol (60% yield) alongside a small amount of dimer (5%) []. The specific mechanisms governing these reactions are currently under investigation.
Q2: Have any biological activities been reported for this compound derivatives?
A2: Yes, certain 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have shown promising anticonvulsant activity []. Notably, compound 6g in the study exhibited significant potency in the subcutaneous pentylenetetrazole (scPTZ) seizure model, surpassing the reference drugs Phenobarbital and Ethosuximide []. Another derivative, compound 6e, displayed higher potency compared to Diphenylhydantoin in the maximal electroshock (MES) seizure model [].
Q3: What synthetic approaches are commonly employed for the preparation of this compound derivatives?
A3: One common strategy for synthesizing 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones involves a multi-step process []. This approach starts with a Strecker synthesis using an appropriate cycloalkanone, followed by partial hydrolysis of the nitrile group, and subsequent N-cyanomethylation to yield 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides []. Further hydrolysis and cyclization steps ultimately lead to the desired spiro compounds, which can be further modified through alkylation or aralkylation reactions [].
Q4: Are there any known structure-activity relationships for the anticonvulsant activity of this compound derivatives?
A4: While specific structure-activity relationships are still under investigation, the study suggests that substitutions at the 1- and 4- positions of the this compound-3,5-dione scaffold significantly influence anticonvulsant activity []. Further research exploring different substituents and their impact on potency and selectivity is necessary to establish comprehensive structure-activity relationships.
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